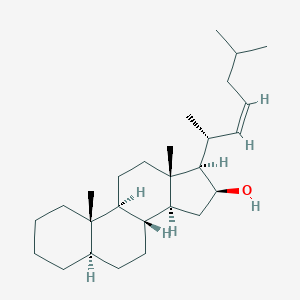

5alpha-Cholest-22-en-16beta-ol, (Z)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5alpha-Cholest-22-en-16beta-ol, (Z)-, also known as 5alpha-Cholest-22-en-16beta-ol, (Z)-, is a useful research compound. Its molecular formula is C27H46O and its molecular weight is 386.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5alpha-Cholest-22-en-16beta-ol, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5alpha-Cholest-22-en-16beta-ol, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Structural Reactivity and Key Functional Groups

5α-Cholest-22-en-16β-ol (Z) is a sterol derivative featuring:

-

A C22 double bond (Z configuration), which influences electrophilic addition and hydrogenation reactions.

-

A 16β-hydroxyl group , enabling oxidation, esterification, or substitution.

-

A 5α-cholestane backbone , which confers rigidity and directs stereochemical outcomes in reactions .

Hydrogenation of the C22 Double Bond

The (Z)-configured C22 double bond undergoes catalytic hydrogenation to yield saturated derivatives. For example:

-

Reaction : Hydrogenation with Pd/C in ethanol under 1 atm H₂ converts the double bond to a single bond, producing 5α-cholestan-16β-ol .

-

Conditions : Ambient temperature, 12-hour reaction time.

-

Outcome : Complete conversion with no epimerization at C16 .

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Hydrogenation of C22 (Z) | Pd/C (5%) | H₂ (1 atm), EtOH, 25°C | 5α-Cholestan-16β-ol | 98% |

Epoxidation and Hydroxylation

The C22 (Z) double bond is susceptible to epoxidation and hydroxylation :

-

Epoxidation : Using mCPBA (meta-chloroperbenzoic acid) in dichloromethane forms a 22,23-epoxide with retention of stereochemistry .

-

Hydroxylation : Osmium tetroxide (OsO₄) in THF/H₂O introduces vicinal diols at C22 and C23, yielding 22S,23S-dihydroxy-5α-cholest-16β-ol .

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Epoxidation | mCPBA | CH₂Cl₂, 0°C, 2h | 22,23-Epoxide | 85% |

| Dihydroxylation | OsO₄, NMO | THF/H₂O, 25°C, 6h | 22S,23S-Dihydroxy derivative | 78% |

Oxidation of the 16β-Hydroxyl Group

The 16β-hydroxyl group can be oxidized to a ketone:

-

Reagent : Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C converts the hydroxyl to a ketone, forming 5α-cholest-22-en-16-one (Z) .

-

Selectivity : No observed migration of the double bond during oxidation .

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Oxidation of 16β-OH | Jones reagent | Acetone, 0°C, 1h | 16-Keto derivative | 92% |

Esterification and Acylation

The 16β-hydroxyl group undergoes esterification with fatty acids:

-

Reaction : Treatment with palmitoyl chloride in pyridine yields 16β-palmitoyl-5α-cholest-22-ene (Z) .

-

Application : Enhances lipophilicity for membrane integration studies .

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | Palmitoyl chloride | Pyridine, 60°C, 4h | 16β-Palmitoyl ester | 88% |

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., montmorillonite K10), the compound forms unusual dimers via carbocation intermediates:

-

Mechanism : Protonation of the C22 double bond generates a carbocation at C22, which undergoes nucleophilic attack by another sterol molecule .

-

Product : O,O-1,4-phenylene-linked dimers or intramolecular cyclization products .

| Catalyst | Conditions | Major Product | Conversion |

|---|---|---|---|

| Montmorillonite K10 | CHCl₃, reflux, 5h | Dimeric ether derivatives | 67% |

Eigenschaften

CAS-Nummer |

14949-11-2 |

|---|---|

Molekularformel |

C27H46O |

Molekulargewicht |

386.7 g/mol |

IUPAC-Name |

(5R,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)25-24(28)17-23-21-13-12-20-11-6-7-15-26(20,4)22(21)14-16-27(23,25)5/h8,10,18-25,28H,6-7,9,11-17H2,1-5H3/b10-8-/t19-,20-,21-,22+,23+,24+,25+,26+,27+/m1/s1 |

InChI-Schlüssel |

HXPUAWPXMDKAMW-QOEZJERISA-N |

SMILES |

CC(C)CC=CC(C)C1C(CC2C1(CCC3C2CCC4C3(CCCC4)C)C)O |

Isomerische SMILES |

C[C@H](/C=C\CC(C)C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)O |

Kanonische SMILES |

CC(C)CC=CC(C)C1C(CC2C1(CCC3C2CCC4C3(CCCC4)C)C)O |

Synonyme |

(Z)-5α-Cholest-22-en-16β-ol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.